Physicochemical properties of cephalexin hydrochloride for formulation.
Physicochemical properties of cephalexin hydrochloride for formulation.
An In-depth Technical Guide to the Physicochemical Properties of Cephalexin Hydrochloride for Formulation
Introduction
Cephalexin, a first-generation cephalosporin antibiotic, is a widely prescribed medication for treating a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative organisms by inhibiting the synthesis of the bacterial cell wall.[1] For formulation scientists and drug development professionals, a thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensive overview of the critical physicochemical characteristics of cephalexin, focusing on its hydrochloride salt and monohydrate form, which are commonly used in pharmaceutical preparations. These properties fundamentally influence the drug's performance, stability, and bioavailability, thereby guiding the selection of appropriate excipients, manufacturing processes, and final dosage forms.
Core Physicochemical Properties
The efficacy and quality of a final drug product are intrinsically linked to the physical and chemical properties of the API. This section details the key parameters of cephalexin that are crucial for formulation development.
Solubility
Solubility is a critical determinant of a drug's dissolution rate and subsequent bioavailability. Cephalexin is described as slightly soluble in water and practically insoluble in most organic solvents.[1] Its solubility is significantly influenced by pH due to its amphoteric nature, containing both acidic and basic functional groups.
Table 1: Solubility of Cephalexin in Various Solvents
| Solvent | Form | Solubility | Reference |
| Water | Monohydrate | 5.6 mg/mL | [2] |
| Water | Hydrochloride | 4 mg/mL | [3] |
| Water | Base | 10 mg/mL | [1] |
| Phosphate Buffered Saline (PBS, pH 7.2) | Base | ~2.0 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | Hydrochloride | 9 mg/mL | [3] |
| Ethanol | Hydrochloride | Insoluble | [3] |
| Alcohol, Chloroform, Ether | Base | Practically Insoluble | [1] |
Dissociation Constant (pKa)
Cephalexin is a zwitterionic compound, possessing both a carboxylic acid group and a primary amine group.[2] The pKa values associated with these groups dictate the molecule's charge at a given pH, which in turn governs its solubility, absorption, and interaction with other formulation components. Multiple pKa values have been reported in the literature, reflecting the different ionizable centers.
Table 2: Reported pKa Values for Cephalexin
| pKa₁ (Acidic Group) | pKa₂ (Basic Group) | Reference |
| 2.53 | 7.14 | [1] |
| 3.26 | 7.23 | [2] |
| 3.45 (Predicted) | 7.23 (Predicted) | [5] |
| 3.6 | - | [6] |
The ionization state of cephalexin at different physiological pH values is critical for its absorption. In the acidic environment of the stomach (pH 1-3), the amine group is protonated (-NH₃⁺), while the carboxylic acid group is largely unionized (-COOH), resulting in a net positive charge. As the molecule travels to the more neutral pH of the small intestine, the carboxylic acid group deprotonates (-COO⁻), forming a zwitterion.
Thermal Properties and Polymorphism
The thermal behavior of an API is crucial for determining appropriate drying, milling, and storage conditions. There are conflicting reports regarding the melting point of cephalexin, with some values as high as 326.8°C and others around 190-197°C.[1][7] Studies using Differential Scanning Calorimetry (DSC) indicate that cephalexin monohydrate exhibits complex thermal behavior, including dehydration and decomposition.[7][8] Discoloration has been observed at approximately 100°C, with decomposition commencing around 98°C, suggesting that high temperatures should be avoided during manufacturing.[7][8]
Table 3: Thermal Properties of Cephalexin
| Property | Value | Method | Reference |
| Melting Point | 326.8 °C | Not Specified | [1] |
| Melting Point | 195 °C | DSC | [2] |
| Thermal Event (Endotherm) | 76.1 °C | DSC | [7][8] |
| Thermal Event (Exotherm) | 189.9 °C | DSC | [7][8] |
| Decomposition | Starts around 98 °C | Melt-Temp Apparatus | [7][8] |
Cephalexin is known to exist in various crystalline forms, or polymorphs, including solvates like the monohydrate.[9][10] Mechanical stress, such as grinding, can induce a transition from a crystalline to a non-crystalline (amorphous) state.[9] Amorphous forms typically exhibit higher solubility but lower stability compared to their crystalline counterparts. The presence of different polymorphs can significantly impact the drug's dissolution rate, stability, and manufacturability, making polymorphic control a critical aspect of formulation development.
Stability
Cephalexin is classified as an acid-stable cephalosporin, which contributes to its suitability for oral administration.[1] However, it is susceptible to degradation under several stress conditions, primarily through hydrolysis of the β-lactam ring, which inactivates the antibiotic.
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pH-Dependent Stability: While stable in acidic conditions, cephalexin shows susceptibility to both acid and base-catalyzed hydrolysis.[11] The degradation generally follows first-order kinetics.[12]
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Oxidative Stability: The drug is prone to degradation in the presence of oxidizing agents like hydrogen peroxide and metal ions.[11]
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Thermal and Photolytic Stability: Cephalexin is relatively stable at temperatures up to 60°C and when exposed to UV/visible light under standard conditions.[11] However, prolonged exposure to heat can accelerate degradation.[8]
The formation of degradation products is a major concern, as they can be inactive or potentially toxic. Therefore, stability-indicating analytical methods are essential for monitoring the drug's purity throughout its shelf life.
Hygroscopicity
Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can affect the physical and chemical stability of a drug powder. The water content of cephalexin, particularly in its amorphous form, is influenced by the relative humidity (RH) of the environment.[9] The common monohydrate form contains one molecule of water within its crystal lattice.[10] Control of humidity during manufacturing and storage is essential to prevent caking, altered dissolution, and accelerated degradation.
Experimental Protocols
The following section outlines typical methodologies for evaluating the key physicochemical properties of cephalexin.
Solubility Determination (Shake-Flask Method)
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Objective: To determine the equilibrium solubility of cephalexin in a specific solvent.
-
Procedure:
-
An excess amount of cephalexin powder is added to a known volume of the solvent (e.g., water, buffer) in a sealed container.
-
The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered through a non-adsorptive membrane filter (e.g., 0.22 μm nylon) to remove undissolved solids.[2]
-
The concentration of cephalexin in the clear filtrate is quantified using a validated analytical method, typically UV-Vis spectrophotometry or HPLC.[2]
-
For UV-Vis analysis, a calibration curve is constructed using standard solutions of known concentrations to determine the relationship between absorbance and concentration.[2]
-
Thermal Analysis (DSC and TGA)
-
Objective: To characterize the thermal transitions (melting, dehydration, decomposition) of cephalexin.
-
Instrumentation: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).
-
DSC Protocol:
-
A small, accurately weighed sample (typically 5-6 mg) is placed in an aluminum pan and hermetically sealed.[2]
-
The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge.[2][8]
-
The heat flow to or from the sample relative to an empty reference pan is measured as a function of temperature. Endothermic events (e.g., melting, dehydration) and exothermic events (e.g., crystallization, decomposition) are recorded.
-
-
TGA Protocol:
-
A sample is heated at a constant rate under a controlled atmosphere.
-
The change in mass is recorded as a function of temperature, indicating weight loss due to events like dehydration or decomposition.
-
Stability-Indicating HPLC Method
-
Objective: To develop a validated method capable of separating and quantifying cephalexin from its potential degradation products.
-
Forced Degradation Study:
-
Prepare solutions of cephalexin and subject them to various stress conditions as per ICH Q1A(R2) guidelines:
-
Samples are withdrawn at various time points and neutralized/diluted as necessary.
-
-
Chromatographic Conditions (Example):
-
Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13][14]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M sodium acetate, 0.01 M TBAHS) and an organic solvent (e.g., methanol, acetonitrile).[13][15] The pH and ratio are optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.[13]
-
Detection: UV detector set at a wavelength of maximum absorbance for cephalexin (e.g., 254 nm or 260 nm).[13][16]
-
Validation: The method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Conclusion
The physicochemical properties of cephalexin hydrochloride—including its pH-dependent solubility, thermal sensitivity, potential for polymorphism, and defined stability profile—are foundational to the development of safe, effective, and stable pharmaceutical dosage forms. A comprehensive characterization of these attributes, using the experimental protocols outlined in this guide, enables formulation scientists to mitigate risks associated with API instability and poor bioavailability. By controlling critical parameters such as pH, temperature, and humidity during manufacturing and storage, and by selecting appropriate excipients, robust formulations of cephalexin can be successfully developed and scaled for commercial production.
References
- 1. Cephalexin | C16H17N3O4S | CID 27447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel pharmaceutical salts of cephalexin with organic counterions: structural analysis and properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05565A [pubs.rsc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
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- 6. chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Grinding on the Physicochemical Properties of Cephalexin Powder [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jetir.org [jetir.org]
- 16. DETERMINATION OF CEPHALEXIN LEVEL AND STABILITY IN HUMAN PLASMA BY FULLY VALIDATED RAPAID HPLC ANALYSIS | Semantic Scholar [semanticscholar.org]
